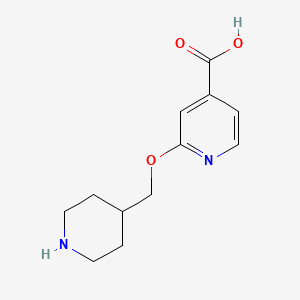

2-(Piperidin-4-ylmethoxy)isonicotinic acid

描述

2-(Piperidin-4-ylmethoxy)isonicotinic acid is a pyridinecarboxylic acid derivative featuring a piperidin-4-ylmethoxy substituent at the 2-position of the isonicotinic acid core. The compound combines the aromatic pyridine ring with a piperidine moiety, a structural motif often associated with enhanced bioavailability and receptor-binding capabilities in medicinal chemistry. Isonicotinic acid derivatives are historically significant for their antimicrobial properties, exemplified by isoniazid (isonicotinic acid hydrazide), a first-line tuberculosis drug .

属性

IUPAC Name |

2-(piperidin-4-ylmethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-12(16)10-3-6-14-11(7-10)17-8-9-1-4-13-5-2-9/h3,6-7,9,13H,1-2,4-5,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDZBADVAMQLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-ylmethoxy)isonicotinic acid typically involves the following steps:

Starting Materials: Isonicotinic acid and 4-piperidinemethanol.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol.

Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.

Procedure: The isonicotinic acid is first converted to its ester form, followed by the nucleophilic substitution reaction with 4-piperidinemethanol to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C12H16N2O3

- Structural Features : This compound is a derivative of isonicotinic acid, characterized by the presence of a piperidine ring attached via a methoxy group at the 2-position. This unique structure enhances its reactivity and interaction with biological targets.

Chemistry

- Building Block for Synthesis : 2-(Piperidin-4-ylmethoxy)isonicotinic acid serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of heterocyclic compounds and coordination complexes, making it valuable in synthetic organic chemistry.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis, similar to its structural analog, isoniazid.

- Anticancer Potential : The compound has been studied for its ability to induce apoptosis in cancer cell lines. It interacts with cellular pathways that regulate cell death, potentially leading to new anticancer therapies.

Medicine

- Drug Development : In medicinal chemistry, this compound is investigated for its potential as a drug candidate targeting specific enzymes and receptors involved in disease processes. Its structural similarity to known pharmaceuticals suggests it may have therapeutic effects comparable to established drugs.

Industry

- Specialty Chemicals Production : The compound finds applications in the production of agrochemicals and dyes, serving as a precursor in various industrial processes.

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines at low concentrations (IC50 values comparable to doxorubicin), indicating its potential as an effective anticancer agent.

- Antimicrobial Evaluation : In vitro studies showed promising results against pathogens like Staphylococcus aureus and Escherichia coli, suggesting further exploration into its use as an antimicrobial agent is warranted.

作用机制

The mechanism of action of 2-(Piperidin-4-ylmethoxy)isonicotinic acid involves its interaction with specific molecular targets. The piperidine ring and isonicotinic acid moiety allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Key Observations :

- The piperidine moiety in the target compound introduces conformational rigidity and basicity compared to the cyclohexylamino group in the analog from .

- Unlike Fmoc-protected derivatives (e.g., ), the absence of a bulky protecting group in the target compound may enhance its solubility in aqueous media.

Metabolic Pathways

Isonicotinic acid undergoes hydroxylation at the 2-position to form 2-hydroxyisonicotinic acid, followed by further oxidation to citrazinic acid (2,6-dihydroxyisonicotinic acid) in microbial metabolism . For instance:

- Succinic acid semialdehyde accumulation was observed during isonicotinic acid metabolism in Bacillus species , but the piperidine substituent could redirect degradation toward alternative intermediates.

- Piperidine-containing compounds often undergo N-dealkylation or ring oxidation, suggesting possible metabolic pathways distinct from unsubstituted isonicotinic acid derivatives.

Physicochemical Properties

- Solubility : The hydrophilic isonicotinic acid core (logP ~0.5) is balanced by the lipophilic piperidine group (predicted logP ~1.8 for the target compound), enhancing membrane permeability compared to the parent acid .

- Crystallinity : Steric effects from the piperidine moiety may reduce crystallinity compared to rigid analogs like 2,2,6,6-tetramethylpiperidin-4-yl esters .

生物活性

2-(Piperidin-4-ylmethoxy)isonicotinic acid is an organic compound derived from isonicotinic acid, characterized by the addition of a piperidine ring via a methoxy group. This unique structure enhances its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

- Molecular Formula : C12H16N2O3

- CAS Number : 1215707-27-9

The compound's structure allows it to interact with various biological targets, which may lead to significant therapeutic effects.

The biological activity of this compound is influenced by its structural similarity to isoniazid, a well-known antimicrobial agent. The mechanism involves:

- Activation : Like isoniazid, this compound may require activation by bacterial enzymes.

- Target Interaction : It is hypothesized to interfere with the synthesis of mycolic acids, essential components of bacterial cell walls, leading to bactericidal or bacteriostatic effects depending on the growth phase of the bacteria.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown promising antimicrobial effects against various pathogens, particularly mycobacteria. The compound's ability to disrupt cell wall synthesis positions it as a potential treatment for infections caused by resistant strains .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. It has been evaluated for its effectiveness against different cancer cell lines, with particular attention to its cytotoxic effects and ability to inhibit cell proliferation. Specific IC50 values have been reported in studies, indicating varying degrees of potency against different cancer types .

Study on Antimicrobial Activity

A study published in ACS Medicinal Chemistry Letters evaluated the efficacy of various derivatives, including this compound, against Mycobacterium tuberculosis. The results indicated significant antimicrobial activity, with IC50 values demonstrating its potential as a lead compound for further development .

Evaluation of Anticancer Effects

Another research article focused on the anticancer properties of this compound. The study utilized MTT assays to assess cell viability in cancer cell lines. The results showed that this compound effectively reduced cell viability at specific concentrations, suggesting its potential as an anticancer agent .

Data Table: Biological Activity Summary

常见问题

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust pH during workup to prevent decomposition of acid-sensitive intermediates .

(Basic) How can researchers confirm the structural integrity of this compound?

Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR : Compare H and C NMR spectra with computed data (e.g., PubChem references for similar piperidine-acid hybrids) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO).

- Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

(Advanced) What experimental designs are suitable for studying the pharmacokinetic properties of this compound?

Answer:

In Silico and In Vitro Approaches :

Q. In Vivo Considerations :

- Dose-response studies in rodent models, with sampling at t = 0, 1, 2, 4, 8, 24 hours post-administration.

(Basic) What are the stability considerations for storing this compound?

Answer:

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the methoxy group .

- Decomposition Risks : Exposure to moisture or light may lead to piperidine ring oxidation or acid degradation.

(Advanced) How can researchers resolve contradictory data in literature regarding this compound’s biological activity?

Answer:

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) across studies.

- Dose-Response Validation : Replicate experiments using standardized protocols (e.g., IC determination in triplicate) .

- Structural Reanalysis : Verify compound purity (>95% via HPLC) to rule out impurity-driven artifacts .

(Advanced) What computational methods are effective for predicting binding interactions of this compound with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or GPCRs).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability .

- Pharmacophore Mapping : Align with known inhibitors (e.g., isonipecotic acid derivatives) to identify critical moieties .

(Basic) How can solubility challenges be addressed during formulation studies?

Answer:

- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrins for in vitro assays .

- Salt Formation : Synthesize sodium or hydrochloride salts to enhance aqueous solubility .

(Advanced) What analytical techniques are recommended for quantifying this compound in complex matrices?

Answer:

- HPLC-UV : C18 column, mobile phase: acetonitrile/0.1% formic acid, λ = 254 nm.

- LC-MS/MS : MRM transitions for enhanced specificity in biological samples .

(Advanced) How does environmental pH influence the stability of the piperidine moiety in this compound?

Answer:

- Acidic Conditions (pH < 3) : Protonation of the piperidine nitrogen increases solubility but may accelerate ring-opening reactions.

- Basic Conditions (pH > 9) : Deprotonation of the carboxylic acid group reduces stability, requiring buffered solutions (pH 6–8) for long-term storage .

(Advanced) What strategies mitigate risks of polymorphism during crystallization?

Answer:

- Solvent Screening : Test polar (ethanol) vs. nonpolar (toluene) solvents to isolate stable polymorphs.

- Thermal Analysis : Use DSC and XRPD to characterize crystal forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。